3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea
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Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea is a complex organic compound that features a unique combination of a benzo[d][1,3]dioxole ring, a cyclopropyl group, and a thiophene moiety
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit certain enzymes, suggesting that this compound may also interact with various biochemical pathways .
Pharmacokinetics
The presence of the benzo[d][1,3]dioxol-5-yl and thiophen-2-yl groups may enhance its lipophilicity, potentially improving its absorption and distribution .
Result of Action
Based on its structural similarity to other compounds, it may exert its effects by modulating the activity of its target proteins, leading to changes in cellular signaling and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability may be affected by exposure to light or high temperatures . Additionally, the compound’s efficacy may be influenced by the presence of other molecules that compete for the same targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea typically involves multiple steps, starting from readily available precursorsThe thiophene moiety is then attached through a cross-coupling reaction, and the final urea group is introduced using a urea-forming reagent under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-2-yl)urea: Similar structure but lacks the cyclopropyl group.
3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylurea: Similar structure but lacks the thiophene moiety.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-thiophen-2-yl)ethylurea: Similar structure but lacks the cyclopropyl group
Uniqueness
The uniqueness of 3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the benzo[d][1,3]dioxole ring, cyclopropyl group, and thiophene moiety in a single molecule allows for diverse interactions and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-cyclopropyl-1-(2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(18-12-3-6-15-16(10-12)22-11-21-15)19(13-4-5-13)8-7-14-2-1-9-23-14/h1-3,6,9-10,13H,4-5,7-8,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEACBYFDQBYCOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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